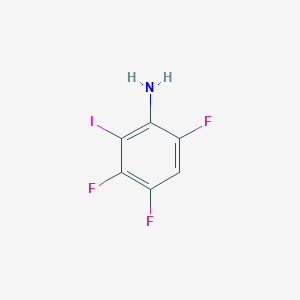

3,4,6-Trifluoro-2-iodoaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,6-Trifluoro-2-iodoaniline is a chemical compound with the molecular formula C6H3F3IN . It has an average mass of 272.994 Da and a mono-isotopic mass of 272.926208 Da .

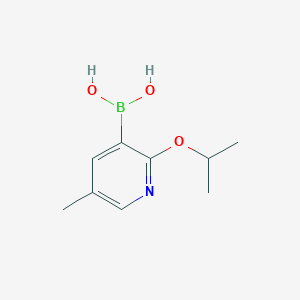

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three fluorine atoms and one iodine atom attached to it . The positions of these atoms on the benzene ring give the compound its name.Scientific Research Applications

In Vitro Nephrotoxicity Studies

Hong et al. (2000) investigated the in vitro nephrotoxic effects of various haloanilines, including 3,5-dihaloaniline isomers. They found that these compounds can be potent nephrotoxicants, with certain substitutions enhancing nephrotoxic potential.

Electrochemical Oxidation Research

Kádár et al. (2001) explored the electrochemical oxidation of various haloanilines in acetonitrile solution. Their research contributes to understanding the chemical behavior and potential applications of these compounds in electrochemical processes.

Synthesis of Quinolines

Mahanty et al. (1997) demonstrated the use of o-iodoanilines in palladium-catalyzed conditions to synthesize substituted quinolines. This process has implications in the synthesis of complex organic compounds.

Regioselective Synthesis in Organic Chemistry

Konno et al. (2004) reported on the treatment of fluoroalkylated alkynes with o-iodoaniline, leading to regioselective synthesis of fluoroalkylated indole derivatives. This research highlights the versatility of haloanilines in organic synthesis.

Carbohydrate Chemistry

Crich and Bowers (2006) introduced a [1-cyano-2-(2-iodophenyl)]ethylidene group as a new protecting group for carbohydrate thioglycoside donors, emphasizing the role of haloanilines in carbohydrate chemistry.

Molecular-Oxygen-Mediated Fragmentation

Errabelli et al. (2020) studied the formation of protonated ortho-quinonimide from ortho-iodoaniline, revealing insights into molecular-oxygen-mediated fragmentation mechanisms.

Radical Chemistry

Wang and Studer (2017) discussed the radical reactivity of hypervalent iodine(III) compounds, which includes derivatives of iodoaniline, highlighting their significance in radical chemistry.

Photochemistry of Haloanilines

Freccero et al. (2003) investigated the photochemistry of haloanilines, including iodoanilines, in various solvents, contributing to the understanding of photophysical behaviors of these compounds.

Cyclocarbonylation in Organic Synthesis

Larksarp and Alper (1999) presented a method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones using o-iodoanilines, demonstrating their utility in cyclocarbonylation reactions in organic synthesis.

Iodine Species in Geologic Media

Hu et al. (2012) explored the sorption, degradation, and transport behavior of various iodine species, including 4-iodoaniline, in geologic samples. This research provides insights into environmental interactions of iodine compounds.

Safety and Hazards

The safety data sheet for 3,4,6-Trifluoro-2-iodoaniline indicates that it is a hazardous substance. It has hazard statements including H302, H312, H315, H319, H332, H335, and H412, which indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name |

3,4,6-trifluoro-2-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBADBUEJHRKAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)I)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2601394.png)

![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2601398.png)

![6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2601399.png)

![2-methoxy-5-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2601400.png)

![N-(2,4-difluorophenyl)-2-[3,3-dimethyl-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2601404.png)

![2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile](/img/structure/B2601406.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2601408.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2601412.png)

![N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2601416.png)